molecular formula C15H21NO4 B13590058 3-((Allyloxy)carbonyl)-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

3-((Allyloxy)carbonyl)-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

Cat. No.: B13590058
M. Wt: 279.33 g/mol
InChI Key: JZKFSKNABBWVHF-UHFFFAOYSA-N
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Description

5-cyclobutyl-3-[(prop-2-en-1-yloxy)carbonyl]-3-azabicyclo[311]heptane-1-carboxylic acid is a complex organic compound featuring a bicyclic structure with a cyclobutyl group and a prop-2-en-1-yloxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclobutyl-3-[(prop-2-en-1-yloxy)carbonyl]-3-azabicyclo[3.1.1]heptane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the bicyclic core: The bicyclic structure can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the cyclobutyl group: The cyclobutyl group can be introduced via a cycloaddition reaction.

    Attachment of the prop-2-en-1-yloxycarbonyl group: This step involves the esterification of the carboxylic acid group with prop-2-en-1-ol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-cyclobutyl-3-[(prop-2-en-1-yloxy)carbonyl]-3-azabicyclo[3.1.1]heptane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

5-cyclobutyl-3-[(prop-2-en-1-yloxy)carbonyl]-3-azabicyclo[3.1.1]heptane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-cyclobutyl-3-[(prop-2-en-1-yloxy)carbonyl]-3-azabicyclo[3.1.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid: Lacks the prop-2-en-1-yloxycarbonyl group.

    3-[(prop-2-en-1-yloxy)carbonyl]-3-azabicyclo[3.1.1]heptane-1-carboxylic acid: Lacks the cyclobutyl group.

Uniqueness

5-cyclobutyl-3-[(prop-2-en-1-yloxy)carbonyl]-3-azabicyclo[311]heptane-1-carboxylic acid is unique due to the presence of both the cyclobutyl group and the prop-2-en-1-yloxycarbonyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

5-cyclobutyl-3-prop-2-enoxycarbonyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

InChI

InChI=1S/C15H21NO4/c1-2-6-20-13(19)16-9-14(11-4-3-5-11)7-15(8-14,10-16)12(17)18/h2,11H,1,3-10H2,(H,17,18)

InChI Key

JZKFSKNABBWVHF-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)N1CC2(CC(C2)(C1)C(=O)O)C3CCC3

Origin of Product

United States

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